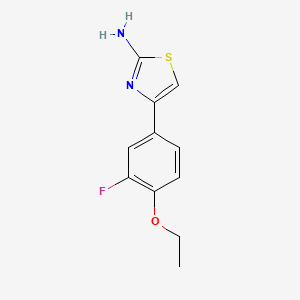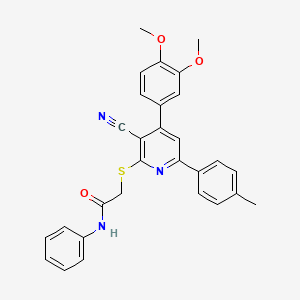![molecular formula C8H3ClF3NO3S B11773105 4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11773105.png)
4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(三氟甲基)苯并[d]噁唑-2-磺酰氯是一种化学化合物,属于被称为噁唑类的杂环化合物类别。这些化合物以一个含有氧原子和氮原子的五元环为特征。三氟甲基和磺酰氯基团的存在使得这种化合物在各种化学反应和应用中特别有趣。
准备方法
合成路线和反应条件
4-(三氟甲基)苯并[d]噁唑-2-磺酰氯的合成通常涉及以下步骤:
噁唑环的形成: 噁唑环可以通过各种方法合成,包括适当前体的环化反应。一种常用的方法是2-氨基苯酚与合适的羧酸衍生物反应。
三氟甲基的引入: 三氟甲基可以通过使用三氟甲基碘或三氟甲基磺酸等试剂引入。
磺酰化: 最后一步是引入磺酰氯基团。这可以通过在受控条件下使噁唑衍生物与氯磺酸或其他磺酰化剂反应来实现。
工业生产方法
4-(三氟甲基)苯并[d]噁唑-2-磺酰氯的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。连续流动反应器和其他先进技术可用于提高效率和可扩展性。
化学反应分析
反应类型
4-(三氟甲基)苯并[d]噁唑-2-磺酰氯经历各种类型的化学反应,包括:
取代反应: 磺酰氯基团具有很高的反应活性,可以与各种亲核试剂(如胺、醇和硫醇)发生亲核取代反应。
氧化和还原: 该化合物可以参与氧化和还原反应,具体取决于所用试剂和条件。
偶联反应: 它可以用于偶联反应以形成更复杂的分子,尤其是在催化剂存在的情况下。
常用的试剂和条件
亲核取代: 常用的试剂包括胺、醇和硫醇。条件通常涉及使用碱(例如三乙胺)来促进反应。
氧化: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所用的特定亲核试剂或试剂。例如,与胺的反应将生成磺酰胺,而与醇的反应将生成磺酸酯。
科学研究应用
4-(三氟甲基)苯并[d]噁唑-2-磺酰氯在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块,特别是在开发药物和农药方面。
生物学: 由于其反应性磺酰氯基团,该化合物用于酶抑制和蛋白质修饰的研究。
工业: 该化合物用于生产特种化学品和材料,包括聚合物和涂料。
作用机制
4-(三氟甲基)苯并[d]噁唑-2-磺酰氯的作用机制主要涉及其反应性磺酰氯基团。该基团可以与蛋白质、酶和其他生物分子上的亲核位点形成共价键,从而导致其活性被抑制或修饰。三氟甲基增强了化合物的稳定性和亲脂性,促进了其与生物靶标的相互作用。
相似化合物的比较
类似化合物
4-(三氟甲基)苯并[d]噁唑: 缺乏磺酰氯基团,但具有噁唑环和三氟甲基。
苯并[d]噁唑-2-磺酰氯: 缺乏三氟甲基,但含有噁唑环和磺酰氯基团。
4-(三氟甲基)苯并[d]噻唑-2-磺酰氯: 在噁唑环中用硫原子代替氧原子。
独特性
4-(三氟甲基)苯并[d]噁唑-2-磺酰氯由于噁唑环上同时存在三氟甲基和磺酰氯基团而具有独特性。这种组合赋予了独特的反应性和性质,使其在各种化学和生物应用中具有价值。
属性
分子式 |
C8H3ClF3NO3S |
|---|---|
分子量 |
285.63 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3S/c9-17(14,15)7-13-6-4(8(10,11)12)2-1-3-5(6)16-7/h1-3H |
InChI 键 |
VDHBJNYVJKEMBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
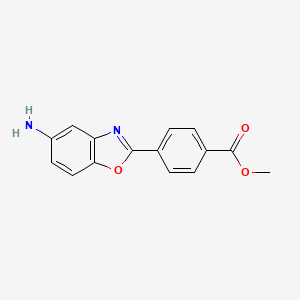
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
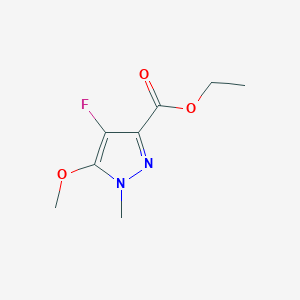
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)
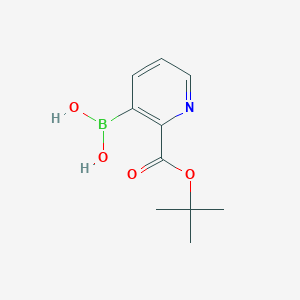
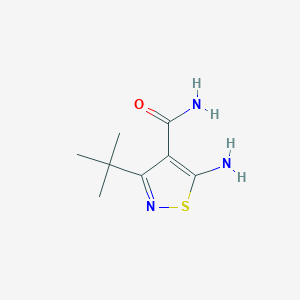
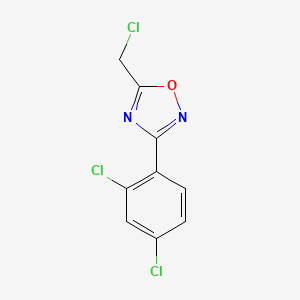

![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11773093.png)
